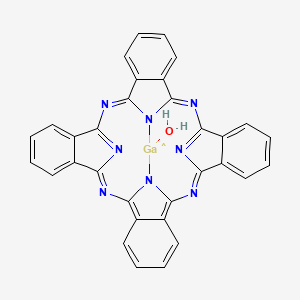

Gallium phthalocyanine hydroxide

Description

Overview of Phthalocyanine (B1677752) Macrocycles in Advanced Research

Phthalocyanines are a class of intensely colored, aromatic macrocyclic compounds that are structurally related to porphyrins. nih.gov They consist of four isoindole units linked by nitrogen atoms, creating a highly conjugated 18-π electron system. nih.gov This extensive conjugation is responsible for their strong absorption of light in the visible and near-infrared regions of the electromagnetic spectrum, as well as their remarkable thermal and chemical stability. researchgate.net The central cavity of the phthalocyanine macrocycle can chelate with over 70 different metal ions, leading to a vast family of metallophthalocyanines with diverse and tunable properties. researchgate.net These properties have made phthalocyanines the subject of extensive research for applications in various fields, including as pigments and dyes, catalysts, chemical sensors, and in photodynamic therapy. researchgate.netnih.gov In the realm of materials science, their semiconductor properties have made them key components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). researchgate.netarxiv.org

Distinctive Attributes of Gallium Metallophthalocyanines

Gallium, a Group 13 element, brings its own unique characteristics to the phthalocyanine complex. rsc.orgsquarespace.com As a trivalent metal, gallium can form axially substituted phthalocyanine complexes, where a ligand is attached to the gallium ion perpendicular to the plane of the macrocycle. squarespace.com This axial substitution provides a powerful tool for fine-tuning the electronic and photophysical properties of the molecule. The presence of a permanent dipole moment perpendicular to the macrocycle in these axially substituted gallium phthalocyanines can favorably influence their nonlinear optical absorption properties. rsc.org Furthermore, the reactivity of the bond between gallium and the axial ligand allows for the synthesis of a variety of derivatives with tailored functionalities. squarespace.com This architectural flexibility makes gallium phthalocyanines highly promising materials for applications such as optical limiting, where the transmission of intense light is reduced. rsc.org

Historical Context of Gallium Phthalocyanine Hydroxide (B78521) Research

The exploration of gallium phthalocyanines dates back to the mid-20th century. An early report in 1962 detailed the preparation of chlorogallium phthalocyanine, a key precursor to the hydroxide form. researchgate.net This was achieved by reacting o-cyanobenzamide with gallium chloride. researchgate.net The subsequent hydrolysis of chlorogallium phthalocyanine, for instance by dissolution in concentrated sulfuric acid followed by reprecipitation in aqueous ammonia, yields hydroxygallium phthalocyanine. researchgate.net However, for many years, research into hydroxy metal phthalocyanines remained limited. nih.gov A significant advancement in the field came with the discovery and characterization of specific polymorphs of hydroxygallium phthalocyanine, particularly the highly photosensitive Type V polymorph, which was detailed in patents and research articles in the 1990s. nih.govresearchgate.net This discovery was a turning point, as it highlighted the potential of this specific compound as a high-performance material for electrophotographic applications. nih.gov

Scope and Significance of Gallium Phthalocyanine Hydroxide in Academic Inquiry

The primary driver for academic and industrial interest in this compound is its exceptional performance as a charge generation material in electrophotographic photoreceptors, especially for near-infrared light sources like semiconductor lasers. nih.govdiva-portal.org Much of the research has focused on understanding the relationship between its crystal structure (polymorphism) and its photosensitivity. nih.gov The discovery of the Type V polymorph, with its high and stable photosensitivity, spurred further investigation into synthesis methods to reliably produce this specific crystal form. nih.govresearchgate.net Beyond electrophotography, the unique photophysical properties of gallium phthalocyanines, including their nonlinear optical behavior, have made them a subject of academic inquiry for applications in optical limiting and other photonic devices. rsc.org While the broader class of metallophthalocyanines is extensively studied for its potential in organic electronics, the specific application of this compound in devices like organic thin-film transistors is an area of ongoing interest, building on the foundational knowledge of charge transport in phthalocyanine-based materials. dntb.gov.ua

General Synthesis of Gallium Phthalocyanine Derivatives

The creation of gallium phthalocyanine complexes fundamentally relies on the construction of the phthalocyanine macrocycle around a central gallium ion. This process involves specific precursor chemicals and carefully controlled reaction pathways to ensure the formation of the desired complex.

Precursor Chemistry and Reaction Pathways

The synthesis of metallophthalocyanines, including gallium derivatives, typically starts from substituted or unsubstituted phthalonitriles (1,2-dicyanobenzene). dergipark.org.trresearchgate.net Other common precursors include 1,3-diiminoisoindoline, phthalimide, or phthalic anhydride, which often require a nitrogen source like urea. dergipark.org.trchimia.ch The choice of precursor can influence reaction conditions and yield.

The gallium source is typically a gallium salt, with gallium(III) chloride (GaCl₃) being a common choice. researchgate.net The reaction pathway involves the templated cyclotetramerization of four phthalonitrile (or equivalent precursor) units around the gallium ion. dergipark.org.tr This process is often carried out in a high-boiling point solvent such as n-hexanol, quinoline, or 1-chloronaphthalene to accommodate the high temperatures required, which are often above 180°C. dergipark.org.trresearchgate.netresearchgate.net A non-nucleophilic base, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is frequently added to facilitate the reaction. researchgate.netnih.gov

| Precursor Type | Gallium Source | Typical Solvent | Base/Catalyst | Reference |

| Phthalonitrile | Gallium(III) chloride (GaCl₃) | n-hexanol | DBU | researchgate.net |

| Phthalic Anhydride | Gallium(III) chloride (GaCl₃) | Ethylene Glycol | Urea | google.com |

| Substituted Phthalonitriles | Gallium(III) chloride (GaCl₃) | N/A | DBU | nih.gov |

| Phthalonitrile | N/A | Quinoline, 1-chloronaphthalene | Hydroquinone | dergipark.org.tr |

Macrocyclization Reactions

Macrocyclization is the core process in which the precursor molecules arrange and bond to form the 18-π-electron aromatic phthalocyanine ring system. researchgate.net This reaction is a cyclotetramerization, where four isoindole units link together via nitrogen atoms. nih.gov The presence of the gallium metal ion acts as a template, organizing the precursor units around it and promoting the intramolecular cyclization over intermolecular polymerization. acs.org

The mechanism involves the initial reaction of the phthalonitrile precursor, often facilitated by a base, to form a reactive intermediate. researchgate.net Four of these intermediates then coordinate with the gallium ion and subsequently undergo condensation to form the stable macrocyclic structure. researchgate.net Achieving high yields in macrocyclization often requires specific conditions, such as high dilution, to favor the intramolecular reaction pathway and minimize the formation of undesired polymeric byproducts. acs.orgacs.org

Specific Routes to this compound

While general methods produce gallium phthalocyanine derivatives, specific pathways are required to obtain this compound (GaPcOH). These routes typically involve either the modification of a pre-formed halogenated complex or direct synthesis strategies that build the hydroxide functionality during the macrocycle formation.

Hydrolysis of Halogenated Gallium Phthalocyanine Precursors

A common route to this compound involves the synthesis of a halogenated precursor, most notably chloro-gallium phthalocyanine (GaPcCl), followed by a hydrolysis step. GaPcCl is synthesized via the general methods described above, using GaCl₃ as the gallium source, which results in a chlorine atom occupying an axial position on the central gallium ion. rsc.org

The Ga-Cl bond is chemically reactive and can be subjected to hydrolysis to replace the chlorine atom with a hydroxide group (-OH). rsc.org This conversion is typically achieved by treating the GaPcCl with a base in an aqueous or mixed solvent system. However, a significant drawback of this method is the potential for undesirable ring chlorination during the high-temperature synthesis of the GaPcCl precursor, which can introduce detrimental impurities into the final product. google.com

Direct Synthesis Approaches

To circumvent the issues associated with halogenated precursors, direct synthesis methods have been developed. One notable approach involves the in situ formation of an alkoxy-bridged gallium phthalocyanine dimer. google.com In this "one-pot" synthesis, gallium chloride is first converted to a less reactive gallium alkoxide by reacting it with an alkali metal alkoxide. google.com This initial step precipitates the alkali metal chloride, which can be present during the subsequent reaction.

Phthalonitrile and a diol (like ethylene glycol) are then added to the gallium alkoxide mixture. The macrocyclization is performed at elevated temperatures (e.g., 195°C), resulting in the formation of an alkoxy-bridged dimer, such as Ga(Pc)O-CH₂CH₂-O(Pc)Ga. google.com This dimer is then isolated and hydrolyzed to yield the desired hydroxygallium phthalocyanine. This method avoids the use of GaCl₃ at high temperatures during the phthalocyanine synthesis, thereby minimizing ring chlorination. google.com The resulting hydroxygallium phthalocyanine can be further processed to obtain specific polymorphs, such as Type V, which is relevant for photoresponsive applications. google.comgoogle.com

| Synthesis Route | Precursor | Key Intermediate | Advantages | Disadvantages | Reference |

| Hydrolysis | Chloro-gallium phthalocyanine (GaPcCl) | GaPcCl | Utilizes a common, well-established precursor. | Risk of undesirable ring chlorination and impurities. | google.comrsc.org |

| Direct Synthesis | Gallium(III) chloride, Phthalonitrile, Diol | Alkoxy-bridged gallium phthalocyanine dimer | Avoids halogenated intermediates, minimizes impurities. | Involves multiple reaction stages within a one-pot setup. | google.com |

Functionalization Strategies and Peripheral/Axial Modifications

The properties of this compound can be extensively tailored through functionalization. Modifications can be made at two primary locations: the outer edges of the macrocycle (peripheral positions) and directly on the central gallium atom (axial position). mdpi.comnih.gov

Peripheral Modifications: These involve attaching various functional groups to the benzene (B151609) rings of the phthalocyanine structure. Such substitutions can dramatically alter the molecule's solubility, aggregation behavior, and electronic properties. mdpi.com For example, attaching bulky groups like tert-butyl can enhance solubility in organic solvents. rsc.org Introducing charged or polar groups can improve water solubility. acs.org

Axial Modifications: The hydroxide group in GaPcOH is an axial ligand. This ligand can be replaced with other functional groups, a process known as axial modification. The reactivity of the Ga-Cl bond in precursors like GaPcCl allows for the introduction of a wide array of axial substituents, including alkoxides, aryloxides, and other organic moieties. rsc.org These modifications can influence the molecule's electronic structure, photophysical properties, and intermolecular interactions. rsc.orgrsc.org For instance, axial substitution can be used to inhibit the H-aggregation that often quenches the photoactivity of phthalocyanines. rsc.org Both peripheral and axial modifications are key strategies in the molecular engineering of phthalocyanines for specific applications. mdpi.comacs.org

A Comprehensive Analysis of this compound

This article delves into the synthetic methodologies and molecular engineering aspects of this compound, a compound of significant interest in materials science. The focus is strictly on the chemical synthesis, derivatization, and crystallographic control of this molecule.

Properties

InChI |

InChI=1S/C32H16N8.Ga.H2O/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H2/q-2;+2; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPNUFYJUKHNEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Ga]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18GaN8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing both absorption and emission, is a cornerstone for characterizing phthalocyanines. It reveals key information about the molecular orbitals and the influence of the surrounding environment on the chromophore.

The UV-Visible absorption spectrum of gallium phthalocyanine (B1677752) compounds is characterized by two principal absorption regions: the Soret band (or B band) in the near-UV region and the Q-band in the visible region. researchgate.netnih.gov These bands arise from π-π* electronic transitions within the extensive aromatic macrocycle. researchgate.net The Soret band corresponds to a transition from the ground state to the second excited singlet state (S0 → S2), while the Q-band represents the transition from the ground state to the first excited singlet state (S0 → S1). researchgate.net The Q-band's position and intensity are particularly sensitive to the central metal ion, axial ligands, peripheral substituents, and the solvent environment. researchgate.net

UV-Visible Absorption Spectroscopy (Soret and Q-bands)

Analysis of Band Shifts and Intensities in Varied Solvents

The solvent environment can significantly influence the electronic absorption spectrum of gallium phthalocyanine hydroxide (B78521). Changes in solvent polarity can lead to shifts in the positions of the Soret and Q-bands, a phenomenon known as solvatochromism. These shifts are indicative of the differential stabilization of the ground and excited states of the molecule by the solvent.

For instance, studies on peripherally substituted gallium phthalocyanines have demonstrated noticeable shifts in the Q-band maximum in different organic solvents such as toluene, tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO). researchgate.net In one study, a 2-furylmethoxy substituted gallium phthalocyanine exhibited a Q-band maximum at 698 nm in THF. dergipark.org.trresearchgate.net The intensity of these bands can also be affected by the solvent, which can provide insights into the specific interactions between the phthalocyanine and solvent molecules.

Spectroscopic Signatures of Aggregation Phenomena

Phthalocyanines, including gallium phthalocyanine hydroxide, have a strong tendency to aggregate in solution, particularly in aqueous environments. researchgate.netnih.gov This aggregation is primarily driven by van der Waals forces and π-π stacking interactions between the planar macrocycles. researchgate.net Aggregation profoundly alters the electronic absorption spectrum.

The formation of aggregates typically leads to a broadening and either a blue-shift (hypsochromic shift) for H-aggregates (face-to-face stacking) or a red-shift (bathochromic shift) for J-aggregates (edge-to-edge arrangement) of the Q-band. nih.gov Often, a decrease in the intensity of the monomeric Q-band is observed, accompanied by the appearance of a new, broader band corresponding to the aggregate. nih.govresearchgate.net The extent of aggregation is dependent on concentration, solvent, temperature, and the nature of the peripheral substituents. For example, increasing the concentration of gallium (III) phthalocyanines in DMSO leads to a decrease in the Q-band intensity and the appearance of a blue-shifted shoulder, which is a characteristic sign of H-aggregation. researchgate.net The prevention of this aggregation is crucial for applications that rely on the properties of the monomeric species. nih.gov

Fluorescence spectroscopy provides valuable information about the de-excitation pathways of the first excited singlet state (S1) and is highly sensitive to the molecular environment.

Fluorescence Spectroscopy

Emission Maxima and Quantum Yield Determination

Upon excitation into the absorption bands, this compound can relax to the ground state via the emission of a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the Q-band absorption. The position of the emission maximum is an important characteristic. For a 2-furylmethoxy-substituted gallium phthalocyanine in THF, the fluorescence emission maximum was observed at 711 nm. dergipark.org.trresearchgate.net

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. dergipark.org.tr It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The presence of a heavy atom like gallium can lead to a lower fluorescence quantum yield compared to metal-free phthalocyanines due to the "heavy atom effect," which promotes intersystem crossing to the triplet state and quenches fluorescence. dergipark.org.tr For a peripherally tetra-substituted gallium phthalocyanine in THF, a fluorescence quantum yield of 0.16 was reported, which was lower than that of the corresponding metal-free analogue (0.20) and an unsubstituted zinc phthalocyanine standard (0.28). dergipark.org.trresearchgate.net

Interactive Data Table: Spectroscopic Properties of a Substituted Gallium Phthalocyanine in THF

| Parameter | Value | Reference |

|---|---|---|

| Q-band λmax (nm) | 698 | dergipark.org.trresearchgate.net |

| Emission λmax (nm) | 711 | dergipark.org.trresearchgate.net |

Time-Resolved Fluorescence Studies

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after a short pulse of excitation. This provides the fluorescence lifetime (τF), which is the average time the molecule spends in the excited singlet state before returning to the ground state. This technique is powerful for probing the excited-state dynamics and interactions of the fluorophore with its environment.

Studies on similar metallophthalocyanines, such as disulphonated aluminum phthalocyanine, have shown that fluorescence decay can be complex and often requires fitting to multiple exponential components, indicating the presence of different species or environments. nih.gov For instance, when bound to human serum albumin, two distinct fluorescence lifetimes were resolved. nih.gov In cellular environments, multiple lifetime components are also observed, which can be attributed to the distribution of the phthalocyanine in different intracellular locations. nih.gov While specific data for this compound is limited in the provided context, the principles from related compounds suggest that time-resolved fluorescence would be a valuable tool for understanding its behavior in complex systems. The fluorescence lifetime is also known to decrease in highly concentrated solutions due to self-quenching mechanisms. mdpi.com

Excited State Absorption and Transient Spectroscopy

The study of the excited state dynamics of this compound is critical for understanding its behavior in photo-induced processes. Transient absorption spectroscopy is a powerful tool for probing the transient intermediates that form upon photoexcitation.

Research on metallophthalocyanines (MPcs) has shown that the large conjugated system and the d-orbitals of the central metal are readily influenced by light, leading to changes in photophysical and photochemical properties. nih.gov When MPcs are photo-excited, transient intermediates with relatively short lifetimes are produced. nih.gov The transient absorption spectra of these intermediates provide valuable information about their electronic structure.

For instance, in studies of related metallophthalocyanines, positive absorption bands in the Q-band region of the transient spectra have been attributed to d-π* electron transitions in the transient intermediates. nih.gov The ground state bleaching peaks in the transient spectra correspond to the steady-state absorption peaks. nih.gov The dynamics of these spectral features, including their rise and decay times, offer insights into the lifetimes of the excited states. The presence of an axial substituent, such as the hydroxide group in GaPc(OH), can influence the nonlinear optical absorption due to the presence of a dipole moment perpendicular to the macrocycle. rsc.org The investigation of axially modified gallium phthalocyanines has revealed that such modifications can significantly affect the material's saturation energy density. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of the molecular vibrations within this compound, allowing for the identification of functional groups and the characterization of bonding.

Infrared (IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of this compound. The IR spectrum is expected to exhibit vibrations associated with the phthalocyanine macrocycle and the gallium-hydroxide bond.

The introduction of a gallium phthalocyanine complex into a matrix, such as silica (B1680970) gel, has been shown to cause no significant changes to the IR spectrum of the matrix, indicating that the fundamental structure of the phthalocyanine is retained. nih.gov For gallium-containing compounds with hydroxyl groups, specific vibrational modes can be assigned. For example, in gallium oxyhydroxide (α-GaO(OH)), bands around 952 cm⁻¹ and 1026 cm⁻¹ are attributed to Ga-OH deformation modes. nih.gov Furthermore, Ga-O stretching vibrations are observed in the 620-725 cm⁻¹ region. nih.gov The -OH stretching vibrations in such compounds appear at higher frequencies. nih.gov Theoretical calculations using density functional theory (DFT) have been employed to interpret the IR spectra of phthalocyanine and its derivatives, providing a detailed assignment of the observed vibrational bands. ejournal.by

Table 1: Characteristic Infrared (IR) Vibrational Modes for Gallium Hydroxide and Related Compounds

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Ga-OH deformation | ~952, ~1026 | nih.gov |

| Ga-O stretching | 620-725 | nih.gov |

Note: This table is based on data for gallium oxyhydroxide and provides an expected range for the corresponding vibrations in this compound.

Raman spectroscopy offers complementary information to IR spectroscopy, particularly for vibrations that result in a change in polarizability. It is an effective method for determining the molecular structure and orientation of phthalocyanine molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical environment of specific nuclei, providing detailed structural information about this compound in solution.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in this compound. The spectrum is expected to show signals corresponding to the aromatic protons of the phthalocyanine macrocycle and the proton of the hydroxide ligand.

In related phthalocyanine complexes, the aromatic protons of the phthalocyanine ring typically appear in the downfield region of the spectrum, often between 7.0 and 9.5 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern and the aggregation state of the molecule in solution. For substituted phthalocyanines, the signals for the peripheral protons can be complex. researchgate.net The proton of the axial hydroxide ligand is expected to be a distinct singlet, with its chemical shift influenced by factors such as solvent and temperature. In studies of gallium(III) complexes with other ligands, sharp and distinct signals are observed for the complexed molecules in solution, indicating stable species at room temperature. researchgate.net

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (ppm) |

| Aromatic Protons (Pc ring) | 7.0 - 9.5 |

| Hydroxide Proton (-OH) | Variable, distinct singlet |

Note: This table is based on general knowledge of phthalocyanine and related metal-complex NMR data.

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of this compound. The spectrum will display signals for the different carbon atoms in the phthalocyanine macrocycle.

The ¹³C NMR spectrum of a typical metallophthalocyanine shows a set of signals for the aromatic carbons of the phthalocyanine ligand. These signals are generally found in the aromatic region of the spectrum, typically between 120 and 150 ppm. The carbons closer to the nitrogen atoms of the macrocycle and the point of attachment to the central metal ion will have distinct chemical shifts. The symmetry of the molecule will dictate the number of unique carbon signals observed. For gallium(III) complexes with other organic ligands, ¹³C NMR has been used to identify the different carbon environments within the coordinated ligands.

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic Carbons (Pc ring) | 120 - 150 |

Note: This table is based on general knowledge of phthalocyanine NMR data.

Solid-State NMR (e.g., CP/MAS NMR)

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of atoms in solid materials. For phthalocyanines, SSNMR, often employing techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), can distinguish between different polymorphic forms by detecting subtle variations in the chemical shifts of carbon (¹³C) and proton (¹H) nuclei. nih.govresearchgate.net

While detailed SSNMR spectral data for this compound is not as extensively published as for other metal phthalocyanines like copper phthalocyanine, the technique is noted as a key characterization method in studies of HOGaPc and its derivatives. imaging.org For instance, in studies of HOGaPc polymorphism, NMR spectroscopy is used alongside other methods to characterize the final structure. imaging.org The sensitivity of hyperfine shifts to the molecular packing makes SSNMR an invaluable tool for identifying different crystal forms and understanding their electronic structures. researchgate.net In paramagnetic systems, very-fast magic-angle spinning (VFMAS) has proven effective in obtaining high-resolution spectra. nih.govresearchgate.net

Mass Spectrometry (e.g., MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique crucial for determining the molecular weight of large, non-volatile molecules like this compound and its derivatives. This method allows for the analysis of intact molecular ions, providing direct confirmation of the compound's identity and purity. nih.gov

MALDI-MS has been effectively used to characterize gallium phthalocyanine dimers, confirming the formation of species such as [tBu4PcGa]2. rsc.org The technique is sensitive enough to provide information on reactants and products, making it a valuable tool for monitoring synthesis reactions, such as halogenation, in real-time. nih.gov Compared to other methods, MALDI-MS offers high sensitivity and provides clear information on chemical species present in a sample. nih.gov

X-ray Diffraction Studies

X-ray diffraction (XRD) is the cornerstone for the structural analysis of crystalline materials like this compound. It allows for the unambiguous identification of crystal phases and the precise determination of atomic arrangements within the crystal lattice. ucsd.edu

Powder X-ray Diffraction (XRD) for Polymorph Identification

Powder X-ray Diffraction (PXRD) is the primary technique for identifying and distinguishing between different polymorphs of a compound. Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase. researchgate.net

In the study of this compound, PXRD was instrumental in the discovery and characterization of a new, highly photosensitive, and stable polymorph designated as Type V HOGaPc. imaging.org The distinct XRD spectrum of the Type V form differentiates it from other known polymorphs. imaging.org Furthermore, the stability of this crystal form against heat and solvent treatment was confirmed by observing that its XRD pattern remained unchanged after exposure to these conditions. imaging.org

Table 1: Polymorphs of this compound Identified via XRD

| Polymorph | Key XRD Characteristics | Reported Properties | Source |

| Type V HOGaPc | Unique diffraction pattern distinguishing it from other forms. | High photosensitivity, excellent thermal and humidity stability. | imaging.org |

| Type XI HOGaPc | Distinct diffraction pattern with an absorption maximum at 895 nm. | A stable polymorph. | imaging.org |

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive and detailed structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal. mdpi.com While a single-crystal structure for HOGaPc itself is not detailed in the provided sources, analysis of closely related gallium phthalocyanine compounds, such as Chloro(phthalocyaninato)gallium(III) (ClGaPc) and µ-Oxobis(phthalocyaninato)gallium(III) (PcGaOGaPc), illustrates the depth of information obtainable. mdpi.com These studies determine the exact geometry of the molecule and how these molecules pack to form the crystal. mdpi.com

For example, SCXRD analysis of PcGaOGaPc and a modification of ClGaPc revealed that both crystallize in the triclinic space group P-1. mdpi.com Such data is foundational for understanding the structure-property relationships that govern the material's performance. mdpi.com

Analysis of Molecular Stacking and Dimer Structures

The arrangement of phthalocyanine molecules relative to each other, known as molecular stacking, is a critical factor influencing their electronic and optical properties. SCXRD is the definitive method for analyzing these stacking arrangements. mdpi.com

In the dimeric structure of PcGaOGaPc, the two phthalocyanine rings are linked via an oxygen atom. mdpi.com The analysis revealed that the two Pc rings are in an eclipsed conformation with a staggering angle of 0°. mdpi.com The distance between the adjacent intermolecular planes in this dimer is 3.47 Å, and the intraplanar spacing is 4.24 Å. mdpi.com This parallel, co-facial arrangement is a common motif in phthalocyanine structures and significantly impacts their properties. mdpi.com Theoretical studies have also investigated the structure of μ-oxo-bridged gallium phthalocyanine dimers. researchgate.net

Gallium Coordination Environment Analysis

SCXRD provides a precise picture of the coordination environment of the central gallium atom. mdpi.com In related gallium phthalocyanine structures, the gallium atom typically exhibits a square pyramidal coordination geometry. mdpi.com The gallium atom is coordinated to the four nitrogen atoms of the isoindole groups, which form the base of the pyramid. mdpi.com

The gallium atom is not perfectly coplanar with the four nitrogen atoms; it is displaced out of the N4 plane. In the case of PcGaOGaPc, the gallium atom lies 0.49 Å above this plane. mdpi.com For ClGaPc, this displacement is approximately 0.44 Å. mdpi.com The fifth coordination site, at the apex of the pyramid, is occupied by the axial ligand, which would be the hydroxide (-OH) group in HOGaPc. The analysis yields precise bond lengths, such as the Ga-O bond of 1.734 Å in the PcGaOGaPc dimer and Ga-Cl bonds of about 2.20 Å in ClGaPc. mdpi.com

Table 2: Selected Structural Data for Gallium Phthalocyanine Derivatives from SCXRD

| Compound | Gallium Displacement from N4 Plane (Å) | Key Axial Bond Length (Å) | Interplanar Distance (Å) | Source |

| PcGaOGaPc | 0.49 | Ga-O: 1.734 | 3.47 | mdpi.com |

| ClGaPc | 0.44 | Ga-Cl: ~2.20 | ~3.4 | mdpi.com |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive surface analysis technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 1 to 10 nanometers of a material's surface. carleton.edu This method is particularly valuable for characterizing thin films and molecular layers of GaPcOH.

By irradiating the sample with a beam of X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is then calculated, which is characteristic of the element and its oxidation state. For GaPcOH, XPS analysis provides a detailed picture of its surface chemistry. carleton.edu

A typical XPS survey scan of a GaPcOH sample would confirm the presence of gallium (Ga), nitrogen (N), carbon (C), and oxygen (O). High-resolution scans of the specific photoelectron peaks for each element offer more detailed information:

Gallium (Ga): Analysis of the Ga 2p and Ga 3d photoelectron binding energies is crucial for confirming the chemical state of the central metal ion. rsc.org In conjunction with the Ga LMM Auger electron kinetic energy, a modified Auger parameter can be calculated. This parameter is highly sensitive to the chemical environment and can be used to definitively identify gallium in its +3 oxidation state, as expected for GaPcOH. rsc.org

Nitrogen (N): The high-resolution N 1s spectrum can be deconvoluted into multiple components, corresponding to the different nitrogen environments within the phthalocyanine macrocycle: the four inner aza-nitrogens coordinated to the gallium ion and the four outer meso-nitrogens.

Carbon (C): The C 1s spectrum is complex and typically reveals several components. These correspond to the aromatic carbons of the benzene (B151609) rings (C-C, C-H) and the carbons bonded to nitrogen atoms in the pyrrole (B145914) units (C-N).

Oxygen (O): A distinct peak in the O 1s region confirms the presence of the axial hydroxide (-OH) ligand attached to the gallium ion.

The ability of XPS to probe the chemical state makes it an indispensable tool for verifying the integrity of the GaPcOH molecule and studying its interaction with substrates or other chemical species. rsc.org

| Element | Core Level | Expected Binding Energy (eV) | Information Obtained |

|---|---|---|---|

| Gallium (Ga) | Ga 3d | ~19-21 | Confirmation of Ga presence and its chemical state (Ga³⁺). rsc.org |

| Gallium (Ga) | Ga 2p₃/₂ | ~1117-1119 | Provides definitive information on oxidation state and chemical environment. rsc.org |

| Carbon (C) | C 1s | ~284-286 | Distinguishes between aromatic C-C/C-H bonds and C-N bonds within the macrocycle. |

| Nitrogen (N) | N 1s | ~398-401 | Identifies aza-nitrogens coordinated to Ga and meso-nitrogens. |

| Oxygen (O) | O 1s | ~531-533 | Confirms the presence of the axial hydroxide (-OH) ligand. |

Scanning Probe Microscopy for Thin Film and Surface Analysis

Scanning Probe Microscopy (SPM) encompasses a family of techniques that create images of surfaces using a physical probe. ornl.gov These methods are essential for characterizing the nanoscale structure and properties of materials. For GaPcOH, the two most prominent SPM techniques are Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), which provide complementary information about thin-film morphology and molecular self-assembly. ornl.gov

Atomic Force Microscopy (AFM) is a versatile technique that generates high-resolution, three-dimensional images of a sample's surface topography. numberanalytics.com It works by scanning a sharp tip, mounted on a flexible cantilever, across the surface and measuring the forces between the tip and the sample. uwlax.edu AFM is capable of imaging almost any type of surface, including non-conductive materials, at nanometer or even sub-nanometer resolution. numberanalytics.comnanoscopeservices.co.uk

When applied to GaPcOH, AFM is primarily used to characterize the morphology of thin films deposited on various substrates. Key parameters that can be determined from AFM analysis include:

Surface Roughness: Quantifies the vertical variations in the film's topography. Studies on related compounds like Gallium(III) chloride phthalocyanine (GaPcCl) have shown that film roughness can be significant, with values in the range of 74–83 nm. bohrium.com

Grain and Crystal Size: AFM images can reveal the size and shape of crystalline grains or molecular aggregates on the surface. For GaPcCl films, average grain sizes of 86–130 nm have been observed. bohrium.com

Defects and Purity: The technique can identify surface defects, pinholes, or aggregates, providing information on the quality and uniformity of the film.

Recent advancements in high-resolution AFM (HR-AFM) have even made it possible to distinguish individual atoms and their orbital signatures within phthalocyanine molecules, showcasing the technique's powerful analytical capabilities. nih.gov

| Parameter | Typical Value/Observation | Significance | Reference |

|---|---|---|---|

| Average Grain Size | 86 - 130 nm | Indicates the size of molecular aggregates or crystallites in the film. | bohrium.com |

| Surface Roughness (RMS) | 74 - 83 nm | Quantifies the texture and uniformity of the film surface. | bohrium.com |

| Morphology | Amorphous or crystalline (e.g., columnar, needle-like) | Reveals the structural organization of the molecules within the film, which depends on preparation methods. | bohrium.comresearchgate.netrsc.org |

Scanning Tunneling Microscopy (STM) is a surface imaging technique that can achieve true atomic resolution, but it is limited to conductive or semiconductive samples. nih.gov It operates by measuring the quantum tunneling current between a sharp conductive tip and the sample surface as the tip is scanned. dtic.mil This high sensitivity to electronic structure makes STM exceptionally well-suited for studying the two-dimensional self-assembly of molecules like GaPcOH on conductive substrates such as highly oriented pyrolytic graphite (B72142) (HOPG) or gold. nih.govnih.gov

When a solution of GaPcOH is applied to a suitable substrate, the molecules can spontaneously organize into highly ordered monolayers. caltech.edu STM provides direct visualization of these self-assembled structures, revealing key details about the 2D crystallization process:

Molecular Orientation: STM can resolve individual molecules, showing that phthalocyanines typically adsorb with their planar macrocycle oriented parallel to the substrate surface. nih.gov

Packing Arrangement: The specific arrangement of the molecules in the monolayer, such as a square or herringbone pattern, can be determined. nih.govasu.edu This packing is governed by a delicate balance of intermolecular forces (e.g., van der Waals, π-π stacking) and molecule-substrate interactions. asu.edu

Lattice Parameters: The dimensions of the unit cell of the 2D molecular crystal can be measured with high precision.

Domain Structure and Defects: STM can image the boundaries between different crystalline domains and identify defects or vacancies within the self-assembled monolayer. dtic.mil

By studying these self-assembled structures, STM provides fundamental insights into the intermolecular interactions that control the formation of ordered functional materials from molecular building blocks. nih.gov

| Characteristic | Description | Reference |

|---|---|---|

| Substrate | Conductive surfaces like Highly Oriented Pyrolytic Graphite (HOPG) or Gold (Au). | nih.gov |

| Molecular Orientation | The planar phthalocyanine macrocycle typically lies flat, parallel to the substrate surface. | nih.gov |

| Packing Structure | Highly ordered 2D crystalline structures, often forming square or herringbone lattices. | nih.govasu.edu |

| Governing Interactions | A combination of molecule-molecule (π-π stacking) and molecule-substrate interactions. | nih.govasu.edu |

| Resolution | Sufficient to image individual molecules and determine their orientation within the packed assembly. | nih.gov |

Electronic Structure and Photophysical/photochemical Dynamics

Quantum Chemical and Computational Modeling

Quantum chemical methods are indispensable for elucidating the fundamental electronic properties of phthalocyanines. These computational tools provide insights into the geometric and electronic structures that dictate the photophysical behavior of these molecules.

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules like phthalocyanines. researchgate.netresearchgate.net While specific DFT studies focusing exclusively on gallium phthalocyanine (B1677752) hydroxide (B78521) are not widely available, research on analogous phthalocyanine systems provides critical insights. For instance, DFT calculations are frequently employed to determine optimized molecular geometries and to understand the nature of molecular orbitals. rug.nl Studies on various metallophthalocyanines show that the choice of the functional (e.g., B3LYP, PBE, HSE06) is crucial for accurately predicting properties. researchgate.net The calculations can confirm the non-planar structure of GaPc-OH, where the gallium atom is displaced from the plane of the phthalocyanine ring, bonded to an axial hydroxide ligand. This geometry significantly influences the molecule's packing in the solid state and its electronic properties. researchgate.net

| Functional | Type | Common Application |

|---|---|---|

| B3LYP | Hybrid GGA | Optical properties, geometry optimization |

| PBE | GGA | Solid-state calculations, electronic structure of periodic systems |

| HSE06 | Range-separated Hybrid | Band gap calculations, systems with localized and delocalized electrons |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating excited-state properties and simulating the electronic absorption spectra of molecules. researchgate.netvu.lt For phthalocyanines, TD-DFT is used to assign the characteristic Q and B (or Soret) bands in their UV-Vis spectra. The Q-band, which appears in the red region of the spectrum, corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), a π-π* transition. researchgate.net The B-band, at higher energy, involves other π-π* transitions. tsijournals.com

For hydroxygallium phthalocyanine, a strong and wide intermolecular charge transfer (CT) absorption band has been noted around 830-850 nm in certain blends. lu.lvvu.lt This suggests that the electronic transitions are complex and can be influenced by intermolecular interactions. TD-DFT calculations on related systems can help elucidate the nature of these transitions, including their energy, oscillator strength, and the orbitals involved. vu.lt

| Band | Typical Wavelength Range (nm) | Transition Type | Orbitals Involved |

|---|---|---|---|

| Q-Band | 600-700 | π → π | HOMO → LUMO |

| B (Soret) Band | 300-400 | π → π | Deeper π → π* orbitals |

| Charge Transfer (CT) Band | > 800 (in some aggregates) | Intermolecular | Orbitals of adjacent molecules |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the electronic and optical properties of a molecule. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's electronic excitation energy and chemical reactivity. In phthalocyanines, the HOMO is typically a π-orbital of a₁u symmetry, while the LUMO is a degenerate pair of π*-orbitals with e_g symmetry. rug.nl

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.56 squarespace.com | Related to ionization potential and electron-donating ability |

| Optical Gap (EGap,Opt) | 1.66 squarespace.com | Corresponds to the onset of optical absorption (Q-band) |

| Estimated LUMO Energy | ~ -3.66 squarespace.com | Related to electron affinity and electron-accepting ability |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT and TD-DFT focus on the electronic structure of a single or few molecules, MD can simulate the behavior of larger systems, such as molecules in solution or in solid-state films. This allows for the study of processes like aggregation, film formation, and interactions with host materials like cellulose. acs.org

Specific MD simulation studies focused on gallium phthalocyanine hydroxide were not found in the surveyed literature. However, MD simulations have been applied to other phthalocyanines to understand their structural arrangements and the influence of intermolecular forces on their properties. lu.lv For GaPc-OH, such simulations could provide valuable insights into its stacking behavior, the role of hydrogen bonding involving the hydroxide ligand, and the morphology of hybrid films. acs.orgresearchgate.net

Excited State Dynamics

Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent relaxation processes, including fluorescence and intersystem crossing to the triplet state, determine its utility in various photochemical and photophysical applications.

After photoexcitation to a singlet excited state (S₁), the molecule can relax back to the ground state (S₀) via radiative decay (fluorescence) or non-radiative decay. Alternatively, it can undergo intersystem crossing (ISC) to a long-lived triplet excited state (T₁). d-nb.info The efficiency of ISC is a critical parameter for applications like photodynamic therapy, which relies on the triplet state to generate singlet oxygen. researchgate.net

The presence of a heavy atom like gallium is known to enhance spin-orbit coupling, which promotes intersystem crossing and leads to higher triplet quantum yields. researchgate.net Experimental studies on various gallium phthalocyanines confirm that they possess relatively high triplet quantum yields (ranging from 0.52 to 0.70 for some substituted derivatives) and long triplet lifetimes. scribd.com Specifically, gallium phthalocyanines are reported to have much longer singlet and triplet excited state lifetimes compared to their indium counterparts. researchgate.net For example, the triplet lifetime for a μ-oxo-bridged tert-butylated gallium phthalocyanine dimer was measured to be 357 µs. tsijournals.com While precise values for GaPc-OH are not documented, it is expected to exhibit similarly efficient triplet state formation and a relatively long lifetime, which are crucial for its high photosensitivity in photoreceptor applications. acs.orgresearchgate.net

| Compound | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT) (µs) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Substituted (OH)GaTSPc / (OH)GaOCPc | 0.52 - 0.70 | Not specified | <0.01 - 0.21 | scribd.com |

| [tBu4PcGa]2O | Not specified | 357 | Not specified | tsijournals.com |

| General GaPcs | Longer lifetimes than InPcs | Not specified | researchgate.net |

Intersystem Crossing (ISC) Processes

Exciton (B1674681) Formation and Dissociation Mechanisms

In the solid state, such as in thin films, the photophysics of GaPc-OH is further complicated by intermolecular interactions, which lead to the formation of excitons. researchgate.net An exciton is a bound state of an electron and a hole that are attracted to each other by electrostatic forces. Two primary types of excitons are relevant in phthalocyanine assemblies: Frenkel excitons and charge-transfer (CT) excitons.

Frenkel excitons are tightly bound electron-hole pairs that are largely localized on a single molecule.

Charge-transfer excitons involve an electron on one molecule and a hole on an adjacent molecule.

Energy Transfer Pathways

Once an excited state is formed on a GaPc-OH molecule, the energy can be transferred to a neighboring molecule. This process, known as energy transfer, can occur through two primary mechanisms:

Förster Resonance Energy Transfer (FRET): This is a long-range, non-radiative process that occurs through dipole-dipole coupling between the donor and acceptor molecules. The efficiency of FRET is strongly dependent on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as the distance between them.

Dexter Energy Transfer: This is a short-range process that requires the wavefunctions of the donor and acceptor to overlap, as it involves the exchange of electrons.

In solid-state GaPc-OH, both mechanisms can play a role in the migration of excitation energy through the material. rsc.org The arrangement and orientation of the molecules in the crystal lattice will dictate the dominant energy transfer pathways. Efficient energy transfer is crucial for applications where the initial excitation needs to be funneled to a specific reaction site or interface.

Charge Transfer Dynamics

Charge transfer is a fundamental process where an electron moves from a donor to an acceptor moiety. In the context of GaPc-OH, this can occur intramolecularly, between the phthalocyanine macrocycle and the axial hydroxide ligand, or intermolecularly between adjacent GaPc-OH molecules or between GaPc-OH and another material. rsc.org

Upon photoexcitation, GaPc-OH can act as either an electron donor or an electron acceptor, depending on the surrounding chemical environment. The generation of charge carriers in GaPc-OH thin films is a key process for its use in photoreceptors and photovoltaic devices. rsc.orgimaging.org The efficiency of charge generation depends on the successful dissociation of excitons into free electrons and holes. Subsequently, these charge carriers must be transported through the material to the electrodes. The mobility of these charge carriers is highly dependent on the molecular ordering and purity of the material. rsc.org Studies on a highly photosensitive polymorph of hydroxygallium phthalocyanine (Type V HOGaPc) have demonstrated its utility as a charge generation material in photoreceptors, indicating efficient charge generation and transport properties. imaging.org

Photochemical Reactivity

The excited states of GaPc-OH, particularly the long-lived triplet state, can initiate chemical reactions. This photochemical reactivity is central to its application in areas like photodynamic therapy and photocatalysis.

Singlet Oxygen Generation (¹O₂) Quantum Yields and Mechanisms (Type II)

A hallmark of many phthalocyanines, including gallium derivatives, is their ability to act as efficient photosensitizers for the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen. researchgate.netnih.gov This occurs through a Type II photochemical mechanism. After intersystem crossing to the triplet state (³GaPc-OH*), the excited photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet. This energy transfer process results in the de-excitation of the photosensitizer back to its ground state and the promotion of oxygen to its highly reactive singlet state (¹O₂).

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. Gallium phthalocyanines are known to be effective singlet oxygen generators. researchgate.net While a specific ΦΔ value for GaPc-OH is not widely reported, related gallium phthalocyanine complexes have demonstrated significant singlet oxygen generation capabilities. researchgate.net The high ΦΔ is a direct consequence of the efficient intersystem crossing to the triplet state and the long lifetime of this state, which allows for sufficient time for interaction with molecular oxygen.

Singlet Oxygen Quantum Yields of Related Phthalocyanines

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

|---|---|---|---|

| Peripherally substituted chloroindium phthalocyanine | DMSO | 0.80 - 0.97 | researchgate.net |

| Non-peripherally substituted zinc phthalocyanine | DMSO | High | researchgate.net |

| Pyropheophorbide a | Aqueous solution | ~10x higher in G-quadruplex DNA complex | nih.gov |

| Phycobiliproteins | Neutral aqueous solutions | APC > C-PC > R-PE | nih.gov |

Photodegradation Pathways and Stability

The photostability of GaPc-OH is a critical parameter for its practical applications, as degradation can lead to a loss of performance. Photodegradation is an oxidative process that is often initiated by reactive oxygen species, including singlet oxygen, which can be generated by the photosensitizer itself in a process known as self-sensitized photooxidation. mdpi.com

The main degradation product of metallophthalocyanines is often phthalimide. mdpi.comresearchgate.net The degradation process is influenced by several factors, including the central metal ion, the nature of the substituents, and the solvent environment. researchgate.netnih.gov Studies on the photostability of metal phthalocyanines have shown that the kinetics of the degradation process can be dependent on the interactions between the bridging nitrogen atoms of the macrocycle and the solvent molecules. nih.gov A particular polymorph of hydroxygallium phthalocyanine, known as Type V, has been reported to exhibit excellent thermal stability. imaging.org This high stability is advantageous for applications that require long-term operational performance under illumination. imaging.org

Generation of Other Reactive Oxygen Species (ROS)

While singlet oxygen is a prominent cytotoxic agent in the photodynamic activity of many phthalocyanines, the generation of other reactive oxygen species (ROS) through Type I photochemical mechanisms is also a critical aspect of their electronic and photochemical dynamics. For this compound and its related complexes, upon photoexcitation, the molecule can enter an excited triplet state. From this state, it can initiate electron transfer reactions with surrounding molecules, such as oxygen or other substrates, leading to the formation of superoxide (B77818) radicals (O₂⁻•) and subsequently other ROS like hydroxyl radicals (•OH).

Detailed research findings indicate that gallium-containing phthalocyanines are indeed capable of generating superoxide radicals. The process begins with the photoexcited gallium phthalocyanine donating an electron to molecular oxygen, forming the superoxide radical anion. This Type I mechanism can compete with the Type II energy transfer that produces singlet oxygen. The balance between these two pathways is influenced by factors such as the concentration of oxygen, the presence of other electron donors or acceptors, and the aggregation state of the phthalocyanine.

One study systematically investigated the photochemical generation of superoxide radicals by various metallophthalocyanines upon excitation with visible light. Using electron spin resonance (ESR) with the spin trap 5,5-dimethyl-1-pyrroline-1-oxide (DMPO), the formation of the superoxide radical anion was confirmed. For a gallium phthalocyanine complex, a specific quantum yield for superoxide generation was determined, providing quantitative evidence of its capacity to initiate Type I photoreactions.

Furthermore, studies on water-soluble cationic gallium(III) phthalocyanines have provided evidence for an electron transfer-mediated mechanism in the photooxidation of biomolecules like human serum albumin. nih.gov The observation of protein damage even in the presence of singlet oxygen quenchers suggests that a Type I mechanism plays a significant role. nih.gov This electron transfer from the photoexcited phthalocyanine to a substrate is the foundational step for the generation of various ROS. nih.gov The thermodynamic feasibility of electron transfer from biological molecules like tryptophan to the excited state of these gallium phthalocyanines supports this pathway. nih.gov

The superoxide radical itself can undergo further reactions in a biological environment to produce other, more reactive species. For instance, it can dismutate to form hydrogen peroxide (H₂O₂). In the presence of transition metal ions, which may be available in the cellular milieu, hydrogen peroxide can be reduced through Fenton-like reactions to generate the highly reactive hydroxyl radical (•OH). While direct quantitative data for hydroxyl radical generation by this compound is not extensively documented, the confirmed production of its precursor, the superoxide radical, implies its potential for downstream •OH formation. The general mechanism for many phthalocyanines involves the transfer of an electron from the excited photosensitizer to a substrate, which can then lead to the formation of superoxide and hydroxyl radicals. nih.gov

Interactive Data Table: Quantum Yield of Superoxide Generation for Metallophthalocyanines

The following table presents the quantum yields for the generation of superoxide radicals (O₂⁻•) by different metallophthalocyanines upon visible light excitation. The data was obtained using electron spin resonance (ESR) spectroscopy with a spin trap.

| Metallophthalocyanine | Quantum Yield (Φ(O₂⁻•)) |

| Ga-phthalocyanine | 4.2 x 10⁻⁴ |

| Zn-phthalocyanine | 1.0 x 10⁻⁵ |

Supramolecular Chemistry and Hierarchical Assembly

Aggregation Behavior in Solution and Solid State

The tendency of phthalocyanine (B1677752) molecules to aggregate is a well-documented phenomenon, driven primarily by the desire to minimize the hydrophobic interaction of the large aromatic macrocycle with surrounding solvent molecules, particularly in polar media. researchgate.netresearchgate.net This aggregation behavior is not random but is a controlled process influenced by several factors, including the nature of the solvent, the concentration of the phthalocyanine, and the specific chemical groups attached to the molecule's core. researchgate.net

Solvent polarity and molecular concentration are critical parameters that dictate the equilibrium between the monomeric and aggregated states of phthalocyanines. While direct detailed studies on Gallium Phthalocyanine Hydroxide (B78521) are limited, extensive research on the closely related Aluminum Phthalocyanine Hydroxide (AlPcOH) provides significant insight into these effects. researchgate.net

In organic solvents or solvent mixtures with low polarity, such as ethanol (B145695) with less than 30% water, phthalocyanines typically exist in their monomeric form. researchgate.net As the polarity of the medium increases with a higher water fraction, aggregation becomes more favorable. researchgate.net At intermediate polarities (e.g., 40-50% water in ethanol), the formation of well-defined dimers is often observed. researchgate.net In highly polar environments, such as aqueous solutions with over 60% water, the aggregation process becomes more complex, leading to the formation of higher-order structures known as J-aggregates, which have a characteristic face-to-tail arrangement. researchgate.net

Concentration also plays a direct role; as the concentration of the phthalocyanine in solution increases, the probability of intermolecular encounters rises, thereby promoting the formation of aggregates. researchgate.netresearchgate.net This shift from monomer to aggregate is readily observable through UV-Vis spectroscopy, where the sharp absorption peak of the monomer (the Q-band) decreases in intensity, accompanied by the appearance of new, often blue-shifted, bands corresponding to the aggregated species. ru.nlresearchgate.net

| Condition | Effect on Aggregation | Predominant Species | Spectroscopic Observation |

|---|---|---|---|

| Low Polarity Solvent (e.g., <30% water in ethanol) | Minimal aggregation | Monomer researchgate.net | Intense, sharp Q-band |

| Medium Polarity Solvent (e.g., 40-50% water in ethanol) | Moderate aggregation | Dimers researchgate.net | Appearance of new, blue-shifted absorption bands |

| High Polarity Solvent (e.g., >60% water) | Extensive aggregation | Higher-order aggregates (J-type) researchgate.net | Broadened and shifted bands, increased light scattering |

| Increasing Concentration | Promotes aggregation | Shift from monomers to aggregates researchgate.net | Decrease in monomer Q-band intensity, increase in aggregate band intensity |

The structure of the phthalocyanine molecule itself is a key determinant of its aggregation behavior. rsc.org Chemical modifications at either the outer (peripheral) positions of the macrocycle or the central metal's axial position can be used to control the degree and nature of self-assembly. researchgate.netrsc.org

Axial substituents, such as the hydroxide (-OH) group in GaPc-OH, are particularly influential. The presence of a ligand attached to the central gallium ion perpendicular to the plane of the phthalocyanine ring can inhibit the formation of compact, co-facial H-aggregates due to steric hindrance. nih.gov This axial ligand introduces a dipole moment perpendicular to the macrocycle, which can lead to specific, ordered arrangements. rsc.orgnih.gov

Peripheral substituents also have a profound effect. Attaching bulky groups to the outer edges of the phthalocyanine ring can significantly hinder close packing of the macrocycles, thereby reducing aggregation. researchgate.net Conversely, substituents that can engage in intermolecular interactions, such as hydrogen bonding, may promote specific assembly pathways. ru.nl The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can also modulate the π-electron system of the macrocycle, influencing the strength of the π-π stacking interactions that drive aggregation. researchgate.netusu.edu

Non-Covalent Interactions Driving Assembly

The hierarchical assembly of GaPc-OH is directed by a combination of non-covalent interactions. These weak forces, when acting in concert, are strong enough to create stable, ordered supramolecular structures.

The primary driving force for the aggregation of GaPc-OH is the π-π stacking interaction between the large, aromatic phthalocyanine rings. researchgate.net These interactions arise from attractive, non-covalent forces between the electron-rich π-systems of adjacent molecules. Crystal structure analysis performed via Rietveld analysis on hydroxygallium phthalocyanine has confirmed that the molecules stack in pairs, forming a dimer structure. acs.org This co-facial arrangement maximizes the overlap of the π-orbitals, leading to a stable, aggregated state. The strength of this interaction is sensitive to the inter-planar distance and the relative orientation (staggering angle) of the stacked rings. nih.gov

The axial hydroxide ligand (-OH) on the gallium center introduces the capability for hydrogen bonding. This interaction can occur between the hydroxide group of one GaPc-OH molecule and a nitrogen atom of an adjacent molecule or through bridging water molecules in aqueous environments. researchgate.net In the solid state or in concentrated solutions, these Ga-OH···N or Ga-OH···H₂O···N interactions can create extended hydrogen-bonding networks that link the phthalocyanine units, providing additional stability and directionality to the supramolecular assembly. porphyrin-laboratories.comrsc.org Studies on the similar AlPcOH have suggested that hydrogen bonding contributes to the formation of dimers in solution. researchgate.net

The bond between the gallium ion (Ga³⁺) and the axial hydroxide ligand (OH⁻) is polar, creating a significant dipole moment perpendicular to the plane of the phthalocyanine macrocycle. rsc.orgnih.gov This permanent dipole allows for electrostatic interactions, specifically dipole-dipole interactions, between adjacent GaPc-OH molecules. These forces can influence the orientation of molecules within an aggregate, favoring arrangements that align the dipoles in an energetically favorable manner. Furthermore, studies on thin films of gallium phthalocyanines have shown that their absorption spectra are sensitive to an applied electric field, which indicates the presence of excited states with charge-transfer character and underscores the importance of electrostatic effects in their assembly and properties. acs.org

| Interaction Type | Description | Structural Implication |

|---|---|---|

| π-π Stacking | Attractive force between the aromatic macrocycles. researchgate.net | Primary driver for aggregation; leads to co-facial stacking and dimer formation. acs.org |

| Hydrogen Bonding | Interaction involving the axial hydroxide (-OH) ligand. researchgate.netporphyrin-laboratories.com | Provides directionality and stability to the assembly, linking adjacent units. researchgate.net |

| Electrostatic Interactions | Attractive or repulsive forces arising from the permanent dipole of the Ga-OH bond. rsc.orgnih.gov | Influences the relative orientation of molecules within the aggregate. acs.org |

Formation of Controlled Supramolecular Architectures

The spontaneous organization of GaOHPc into well-defined structures is a key area of research. These architectures can be tailored by controlling the environmental conditions and interacting species, leading to materials with specific and enhanced functionalities.

Dimerization and Oligomerization (e.g., Cation-Induced Dimerization)

The aggregation of individual GaOHPc molecules into dimers and larger oligomers is a fundamental aspect of its supramolecular chemistry. One of the most studied mechanisms is cation-induced dimerization, where the presence of specific metal ions orchestrates the assembly of phthalocyanine units.

In a notable study, the supramolecular assembly of a crown-substituted gallium(III) phthalocyanine, [(HO)Ga(15C5)4Pc], was induced by alkali metal cations. nih.gov Single-crystal X-ray diffraction revealed the formation of crystalline dimers where two phthalocyanine molecules are bound together by four alkali cations such as K+, Rb+, or Cs+. nih.govfigshare.com This detailed investigation confirmed a uniform structure for these cation-induced dimers, highlighting the crucial role of the central gallium metal in this process. nih.govfigshare.com The lability of the gallium(III) coordination sphere was also observed, with the nature of the solvent influencing axial ligand exchange. nih.govfigshare.com For instance, in a nonpolar solvent like chloroform, the initial hydroxide (OH-) ligand was replaced by pivalate (B1233124) (Piv-), a process not observed in a mixed chloroform/methanol medium. nih.govfigshare.com

Spectrophotometric methods have also been employed to study the dimerization of gallium(III) tetrasulfonated phthalocyanine (GaTSPc) in various media, including water, aqueous alcoholic solutions, and micelles. documentsdelivered.com These studies allow for the calculation of dimerization constants (KD) from absorbance measurements, providing quantitative insight into the equilibrium between monomeric and dimeric species. documentsdelivered.com The absorption spectra of these solutions indicate the formation of contact dimers for GaTSPc. documentsdelivered.com

The dimerization of gallium phthalocyanine can also significantly influence its nonlinear optical properties. rsc.org The substitution and subsequent dimerization of the gallium phthalocyanine monomer have been shown to result in notable reductions in the saturation energy density of the material, demonstrating the value of structurally modifying the core unit. rsc.org

Self-Assembly on Solid Surfaces

The organization of this compound molecules on solid substrates is a critical area of research for the development of molecular electronics and functional surfaces. The interaction between the phthalocyanine molecules and the surface, as well as intermolecular interactions, dictates the resulting morphology and properties of the assembled layer.

Studies on the self-assembly of metal phthalocyanines, such as iron(II) phthalocyanine (FePc), on a hydrogen-passivated germanium surface (Ge(001):H) have shown the formation of extended monolayer islands. beilstein-journals.orgnih.gov In these assemblies, the FePc molecules adopt an upright orientation, driven by strong molecule-molecule interactions that dominate over the weaker molecule-substrate interactions. beilstein-journals.org This upright orientation is a common feature for phthalocyanines on surfaces where their interaction with the substrate is minimal. beilstein-journals.org

Similarly, the self-assembly of cobalt phthalocyanine (CoPc) on epitaxial graphene grown on iridium (111) results in large, well-ordered domains with a nearly square unit cell. rhk-tech.com This occurs despite the corrugated and hexagonal symmetry of the underlying graphene moiré pattern, indicating that the intermolecular forces within the CoPc layer are the primary drivers of the assembly's structure. rhk-tech.com The ability to form such ordered structures on well-defined and relatively inert surfaces like graphene makes these systems valuable models for studying molecular doping and charge transfer phenomena. rhk-tech.com

Integration into Composite Materials (e.g., Layered Double Hydroxides, Graphene Oxide)

The incorporation of this compound into larger composite materials is a promising strategy for creating multifunctional systems with enhanced properties. Layered double hydroxides (LDHs) and graphene oxide (GO) are two notable examples of host materials that can accommodate phthalocyanine guests.

LDHs are materials with a lamellar structure consisting of positively charged metal-hydroxide layers and interlayer anions. mdpi.com This structure allows for the intercalation of various molecules, including phthalocyanines. mdpi.com Trivalent gallium ions have been successfully incorporated into the framework of MgAl-LDHs through a postsynthetic hydrothermal treatment. nih.govresearchgate.net This process involves the initial incorporation of Ga³⁺ at the edge of the LDH particles, followed by its homogeneous distribution throughout the particle via substitution for Al³⁺ in the LDH framework. nih.govresearchgate.net The comparable ionic radius of Ga³⁺ to Mg²⁺ facilitates its stabilization within the LDH lattice. nih.gov This method allows for the creation of well-defined crystalline structures without the formation of impurities like GaOOH or Ga₂O₃. nih.gov

Graphene and its derivatives, such as graphene oxide, are another class of materials that can be combined with phthalocyanines to create advanced composites. nih.gov Phthalocyanines can be conjugated to graphene nanosheets, often through chemical modification with molecules like polypropylenimine dendrimers. nih.gov These composites can be designed to prevent the fluorescence quenching of the phthalocyanine by the graphene, enabling applications in fluorescence imaging. nih.gov Furthermore, the strong absorption of graphene across the near-infrared (NIR) region can be harnessed for photothermal applications, while the phthalocyanine component can be excited at a specific NIR wavelength for photodynamic activity, leading to a synergistic therapeutic effect. nih.gov The binding of PEGylated phthalocyanines to the surface of graphene oxide via non-covalent functionalization can significantly increase the photothermal conversion efficiency of the resulting nanocomposite. nih.gov

Interactions with Biological Macromolecules (Focus on Fundamental Interaction Mechanisms)

The interaction of this compound with biological macromolecules is a critical area of investigation, particularly for its potential biomedical applications. Understanding the fundamental mechanisms of these interactions is key to designing effective and targeted therapeutic agents.

Conjugation with Polymers and Hydrolysates (e.g., Collagen Hydrolysate)

The conjugation of this compound with polymers and biopolymers like collagen hydrolysate can significantly alter its physicochemical properties and biological activity.

A study on the effects of bovine collagen hydrolysate on the properties of a gallium(III) phthalocyanine derivative revealed that the interaction leads to the formation of a conjugate (GaPc-Clg). mdpi.com This conjugation resulted in a reduction and blue shift of the intense Q-band absorption maximum and a loss of shape of the UV-band. mdpi.com The fluorescence of the gallium phthalocyanine was also blue-shifted and its intensity was lowered upon conjugation, indicating a reduced fluorescence quantum yield. mdpi.com The study suggested that the ability of collagen hydrolysate to form gels can minimize the dark toxicity of the phthalocyanine. mdpi.com

| Property | GaPc | GaPc-Clg Conjugate |

| Q-band Absorption Maximum | 681 nm | 678 nm (blue-shifted) |

| Fluorescence Emission Peak | 694 nm | Blue-shifted |

| Fluorescence Quantum Yield | 0.23 | 0.012 |

This table summarizes the changes in the photophysical properties of Gallium(III) Phthalocyanine (GaPc) upon conjugation with bovine collagen hydrolysate (Clg).

Binding to Serum Proteins (e.g., Bovine Serum Albumin)

The interaction of this compound with serum proteins, such as bovine serum albumin (BSA), is of great importance as it can influence the transport, distribution, and efficacy of the compound in a biological system.

Studies on water-soluble quaternized gallium(III) phthalocyanine derivatives have shown that these compounds bind strongly to bovine serum albumin. researchgate.net The binding occurs in a 1:1 stoichiometry with binding constants (Kb) in the order of 10⁶ M⁻¹, indicating a high affinity. researchgate.net This strong binding is a common feature for many phthalocyanine derivatives and is crucial for their potential as photosensitizers in photodynamic therapy, as albumin can act as a natural carrier. nih.gov

The binding of phthalocyanines to albumin can also influence their aggregation state. For instance, conjugation with BSA can decrease the aggregation of certain phthalocyanines due to the irreversible adsorption of the monomeric dye onto the protein. researchgate.net The charge of the phthalocyanine molecule can also play a role in its binding selectivity, with some studies showing that positively charged compounds selectively bind to albumin dimers over monomers, while negatively charged derivatives can bind to both. nih.gov

| Compound Type | Binding to BSA | Stoichiometry | Binding Constant (Kb) |

| Water-soluble quaternized Ga(III) phthalocyanine derivatives | Strong | 1:1 | ~10⁶ M⁻¹ |

This table presents the binding characteristics of water-soluble quaternized Gallium(III) Phthalocyanine derivatives with Bovine Serum Albumin (BSA).

Molecular Docking Studies of Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein or a nucleic acid. These simulations provide insights into the binding affinity, mode of interaction, and the specific molecular forces that stabilize the complex. Such studies are pivotal in the field of medicinal chemistry and drug design, offering a rational basis for the development of new therapeutic agents.

While specific molecular docking studies exclusively on this compound are not extensively detailed in publicly available literature, research on closely related gallium phthalocyanine derivatives provides significant insights into its potential biological interactions. These studies form a basis for understanding how this compound might interact with key biological macromolecules.

Interaction with DNA